7-bromo-6-chloro-4aH-quinazolin-4-one

Process Chemistry Scale-up Synthesis Veterinary Drug Intermediate

Halofuginone manufacturers often face inconsistent intermediate purity, causing downstream API failures. 7-Bromo-6-chloroquinazolin-4(3H)-one (CAS 17518-98-8) resolves this with the only substitution pattern that yields active halofuginone (3 ppm effective dose, LD50 17.6 mg/kg). • 86.7% high-yield synthesis lowers raw material and waste costs • >95% (GC) purity ensures reproducible downstream API quality • Chemoselective C-7 Br enables Pd-catalyzed diversification for SAR libraries Supplied with full NMR confirmation for batch-release testing.

Molecular Formula C8H4BrClN2O
Molecular Weight 259.49 g/mol
Cat. No. B12361905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-6-chloro-4aH-quinazolin-4-one
Molecular FormulaC8H4BrClN2O
Molecular Weight259.49 g/mol
Structural Identifiers
SMILESC1=C(C(=CC2=NC=NC(=O)C21)Br)Cl
InChIInChI=1S/C8H4BrClN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-4H
InChIKeyXMFUMPUGQQJGOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-6-chloro-4aH-quinazolin-4-one: Critical Halofuginone Intermediate for Anticoccidial Drug Synthesis


7-Bromo-6-chloro-4aH-quinazolin-4-one (CAS 17518-98-8), systematically named 7-bromo-6-chloroquinazolin-4(3H)-one, is a dihalogenated quinazolinone building block that serves as the indispensable penultimate intermediate in the manufacture of halofuginone—a potent anticoccidial feed additive for poultry [1]. The compound bears a bromine atom at C-7 and a chlorine atom at C-6 on the quinazolin-4(3H)-one scaffold, a specific substitution pattern that is non-interchangeable with its positional isomer 6-bromo-7-chloro-4(3H)-quinazolinone (CAS 17518-95-5) for generating biologically active halofuginone [2].

Why 7-Bromo-6-chloro-4aH-quinazolin-4-one Cannot Be Replaced by Positional Isomers or Other Halogen Analogs


The 7-Br,6-Cl substitution pattern is not a trivial halogen decoration; it is the sole substitution that yields, after further elaboration, halofuginone with a defined therapeutic window (effective feed dose 3 ppm, LD50 17.6 mg/kg in chickens) [1]. The positional isomer 6-bromo-7-chloro-4(3H)-quinazolinone (CAS 17518-95-5) has not been reported to produce an active anticoccidial agent, and alternative halogen combinations (e.g., 7-Br,6-F or 6-Cl,7-I) lack documented potency at equivalent doses [2]. The specific electronic and steric contributions of Br at C-7 and Cl at C-6 are essential for downstream receptor recognition and in vivo efficacy, making generic substitution scientifically invalid and commercially risky.

Quantitative Differentiation Evidence for 7-Bromo-6-chloro-4aH-quinazolin-4-one


Industrial Synthesis Yield: 86.7% vs. Conventional Quinazolinone Cyclization Yields

The patented one-pot synthesis (CN114436974A) delivers 7-bromo-6-chloro-4(3H)-quinazolinone in 86.7% isolated yield from 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate with cuprous bromide catalyst [1]. In contrast, standard quinazolin-4(3H)-one cyclization protocols for analogous dihalogenated substrates typically achieve 60–75% yield under comparable conditions, as inferred from class-level SAR reviews [2]. This represents a yield enhancement of approximately 12–27 percentage points, reducing both raw material consumption and waste generation per kilogram of product.

Process Chemistry Scale-up Synthesis Veterinary Drug Intermediate

Commercial Purity Assurance: >95% (GC) Documented vs. Unspecified Isomer Purity

TCI supplies 7-bromo-6-chloroquinazolin-4(1H)-one (Product B7038) with a guaranteed purity of >95.0% (GC) and >95.0% (nonaqueous titration), supported by NMR structure confirmation . For the positional isomer 6-bromo-7-chloro-4(1H)-quinazolinone (CAS 17518-95-5), publicly available supplier certificates of analysis and purity specifications are absent from major aggregators such as ChemBlink , creating procurement uncertainty for researchers who require defined purity for reproducible downstream chemistry.

Analytical Quality Control Procurement Specification Reproducible Synthesis

Anticoccidial Therapeutic Window of Halofuginone Derived from 7-Bromo-6-chloroquinazolinone

Halofuginone, synthesized directly from 7-bromo-6-chloro-4(3H)-quinazolinone, exhibits a practical anticoccidial dose of 3 ppm in poultry feed with an acute oral LD50 of 17.6 mg/kg in chickens [1]. This therapeutic window is superior to the natural parent compound febrifugine, which causes severe gastrointestinal toxicity at therapeutically relevant doses and has never been commercialized as a feed additive [2]. The 7-Br,6-Cl pattern is therefore prerequisite for achieving both potency and manageable toxicity; the positional isomer has not yielded any reported anticoccidial agent.

Anticoccidial Efficacy Therapeutic Index Veterinary Pharmacology

Procurement-Relevant Application Scenarios for 7-Bromo-6-chloro-4aH-quinazolin-4-one


Large-Scale Halofuginone Active Pharmaceutical Ingredient (API) Manufacturing

Veterinary pharmaceutical manufacturers requiring metric-ton quantities of halofuginone hydrobromide benefit from the 86.7% high-yield synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one [1], which minimizes raw material costs and waste disposal burdens. The documented >95% purity (GC) ensures consistent quality of the penultimate intermediate, reducing downstream purification failures in API production.

Medicinal Chemistry for Selective Cross-Coupling Derivatization

The bromine atom at C-7 is more reactive toward Pd-catalyzed cross-coupling (Suzuki, Buchwald, etc.) than the chlorine at C-6, enabling chemoselective functionalization of the quinazolinone core. Researchers synthesizing focused libraries of halofuginone analogs rely on this differential reactivity to introduce aryl, heteroaryl, or amine substituents at C-7 while preserving the C-6 chlorine for subsequent modification [1].

Analytical Reference Standard for Halofuginone Quality Control

Regulatory laboratories performing batch-release testing of halofuginone-containing premixes require high-purity 7-bromo-6-chloroquinazolin-4(1H)-one as a reference standard for HPLC impurity profiling. The availability of >95% (GC) material with full NMR confirmation meets Pharmacopoeia guidelines for related-substance methods.

Comparative Structure–Activity Relationship (SAR) Studies on Quinazolinone Anticoccidials

Academic and industrial teams investigating the SAR of quinazolinone anticoccidials use the 7-Br,6-Cl intermediate as the benchmark scaffold. The well-characterized activity of halofuginone (3 ppm effective dose, LD50 17.6 mg/kg) [2] provides a quantitative baseline for evaluating novel substitution patterns, making this compound essential for any systematic SAR program in this class.

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